N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride
Description
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine core substituted with a methyl group and a thiophene-2-sulfonamide moiety. The hydrochloride salt enhances its stability and solubility for pharmacological applications. Structurally, it combines the rigidity of the piperidine ring with the aromatic thiophene group, which may influence electronic properties and receptor interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylthiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-12(9-4-6-11-7-5-9)16(13,14)10-3-2-8-15-10;/h2-3,8-9,11H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEXDMQCVVWWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-32-8 | |
| Record name | 2-Thiophenesulfonamide, N-methyl-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions, where the thiophene ring is treated with sulfonyl chlorides in the presence of a base.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the sulfonamide group reacts with piperidine derivatives.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically use automated reactors and precise control of reaction conditions to optimize the synthesis steps mentioned above.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antibacterial Activity
Overview : The compound has shown promising antibacterial properties, particularly when combined with cell-penetrating peptides. Studies indicate that sulfonamide derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial growth.
Case Study : A study synthesized various derivatives of N-(thiazol-2-yl)benzenesulfonamide, demonstrating significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The incorporation of a cell-penetrating peptide enhanced the activity of these compounds, suggesting a synergistic effect that could lead to new antibacterial therapies .
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7 | 9 |
| S. epidermidis | 6 | 7 |
Anticancer Properties
Overview : N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride has been investigated for its anticancer potential, particularly in the treatment of various malignancies such as lung cancer, gastric cancer, and neuroblastomas.
Case Study : Research indicates that thiophene derivatives can inhibit tumor growth by targeting pathways mediated by proteins like Akt and PKA. The compound has been shown to reduce tumor size in animal models when administered alone or in combination with other anticancer agents .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Lung Cancer | Inhibition of Akt signaling | |
| Gastric Cancer | Modulation of PKA pathways | |
| Neuroblastoma | Induction of apoptosis through CDC7 inhibition |
Applications in Drug Design
Overview : The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with biological targets can be leveraged to develop new therapeutic agents.
Case Study : The compound has been utilized in the synthesis of hybrid molecules that combine different pharmacophores, enhancing their bioactivity and selectivity against specific targets in disease models .
Mechanism of Action
The mechanism of action of N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related analogs:
Notes:
Key Differences and Implications
- Thiophene vs.
- Methyl Substitution: The methyl group in the target compound likely improves metabolic stability by shielding reactive sites on the piperidine nitrogen. This modification increases lipophilicity (logP) compared to the non-methylated thiophene analog, favoring membrane permeability .
Trifluoroethyl and Methanesulfonamide : The compound from incorporates a trifluoroethyl group, which elevates electronegativity and metabolic resistance due to fluorine’s inductive effects. Methanesulfonamide (vs. thiophene-sulfonamide) reduces aromaticity but may enhance solubility in polar solvents .
Biological Activity
N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores various studies that investigate its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a piperidine group and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including those similar to N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide. Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects against various pathogens.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|---|
| 5a | 8 | 10.5 | E. coli |
| 5b | 7.5 | 8 | S. aureus |
| 5c | 7 | 6 | B. subtilis |
This table summarizes the antibacterial activity observed in related compounds, indicating that modifications to the sulfonamide structure can enhance efficacy against specific bacterial strains .
Antiviral Activity
In addition to antibacterial properties, compounds with similar structures have been investigated for their antiviral activity . For instance, piperidine-substituted thiophenes have been shown to exhibit significant efficacy against HIV-1 by enhancing drug resistance profiles and improving solubility . The mechanism involves binding to the NNRTI-binding pocket of the virus, which is critical for its replication.
Table 2: Antiviral Efficacy Against HIV-1
| Compound Name | EC50 (nM) | CC50 (nM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 25 | 500 | 20 |
| Compound B | 50 | 1000 | 20 |
The selectivity index (SI) indicates the safety profile of these compounds, with higher values suggesting better therapeutic windows .
The biological activity of this compound can be attributed to its ability to interfere with essential cellular processes in bacteria and viruses:
- Inhibition of Folate Synthesis : By inhibiting DHPS, sulfonamides prevent the synthesis of folate, which is necessary for nucleic acid production in bacteria.
- Viral Entry Inhibition : The compound's structural features allow it to bind effectively to viral proteins, disrupting their function and preventing viral replication.
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the piperidine and thiophene rings significantly enhanced antibacterial potency, with some derivatives achieving MIC values as low as 3.9 μg/mL against resistant strains .
Case Study 2: Antiviral Properties
In a controlled laboratory setting, this compound was tested for its antiviral effects on HIV-infected MT-4 cell cultures. The compound demonstrated a notable reduction in cytotoxicity at concentrations that also inhibited viral replication, suggesting its potential as an antiviral agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride to ensure high yield and purity?
- Methodology :
- Use stepwise synthesis involving sulfonylation of the piperidine ring with thiophene-2-sulfonyl chloride, followed by N-methylation. Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and minimize side products .
- Optimize solvent choice (e.g., dichloromethane for sulfonylation) and reaction temperature (0–5°C for exothermic steps) to suppress side reactions .
- Purify the final product via recrystallization or column chromatography, validated by HPLC purity >98% .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify methyl group integration on the piperidine nitrogen and sulfonamide linkage .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
- FT-IR : Validate sulfonamide S=O stretching vibrations (~1350–1150 cm) and aromatic thiophene C-H bonds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation or skin contact, as sulfonamides may cause irritation .
- Store in airtight containers at 2–8°C to prevent hydrolysis, with desiccants to avoid moisture-induced degradation .
- Follow spill protocols: neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies involving this compound?
- Methodology :
- Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to rule out false positives from off-target interactions .
- Conduct dose-response curves to identify non-linear effects and assess structural analogs to isolate activity-contributing moieties (e.g., thiophene vs. piperidine) .
- Use molecular docking to predict binding affinities and compare with experimental IC values .
Q. What experimental strategies resolve discrepancies in proposed reaction mechanisms during synthesis?
- Methodology :
- Perform kinetic studies (e.g., variable-temperature NMR) to detect intermediates like sulfonyl chloride adducts .
- Use isotopic labeling (e.g., N-methyl groups) to trace reaction pathways via MS/MS fragmentation .
- Compare solvent effects (polar aprotic vs. non-polar) to determine rate-limiting steps .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies : Incubate samples at 40°C/75% RH and analyze degradation via HPLC at intervals (0, 1, 3 months) .
- Use pH-rate profiling to identify degradation hotspots (e.g., sulfonamide hydrolysis at pH <3 or >10) .
- Validate with LC-MS to characterize degradation products (e.g., free thiophene-2-sulfonic acid) .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?
- Methodology :
- Hypothesize GPCR antagonism (e.g., serotonin or dopamine receptors) due to piperidine’s affinity for amine-binding pockets. Test via radioligand binding assays .
- For kinase inhibition, use Western blotting to measure phosphorylation levels in cell lines treated with the compound .
- Perform knockout/mutant receptor studies to confirm target specificity .
Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodology :
- Overcome matrix interference (e.g., plasma proteins) via solid-phase extraction (SPE) or protein precipitation with acetonitrile .
- Use LC-MS/MS with deuterated internal standards (e.g., D-methyl analogs) to enhance sensitivity and accuracy .
- Validate methods per ICH guidelines for linearity (R >0.99), LOD/LOQ, and recovery rates (85–115%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
